
6,7-Dibromoquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring. The presence of bromine atoms at the 6 and 7 positions of the quinoxaline ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6,7-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-6,7-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed:
Substitution Reactions: Various substituted quinoxalines depending on the nucleophile used.
Reduction Reactions: 6,7-Dihydroquinoxaline derivatives.
Oxidation Reactions: Quinoxaline-6,7-dione.
科学的研究の応用
6,7-Dibromoquinoxaline has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized quinoxalines.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors for detecting metal ions and pH changes.
Medicine: Research has explored its potential as an anticancer agent and its role in the development of pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including optoelectronic devices and polymers with unique optical and electronic properties.
作用機序
The mechanism of action of 6,7-Dibromoquinoxaline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets can vary, but the presence of bromine atoms enhances its reactivity and binding affinity .
類似化合物との比較
6,7-Dibromoquinoxaline can be compared with other brominated quinoxalines and related heterocyclic compounds:
6,7-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
6,7-Diaminoquinoxaline: Contains amino groups instead of bromine, used in the synthesis of polyaza- and polyoxadiazamacrocycles.
2,3-Dibromoquinoxaline: Bromine atoms at different positions, resulting in distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94 g/mol |
IUPAC名 |
6,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H |
InChIキー |
UYFYNKCGCHMTQG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C(C(=CC2=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




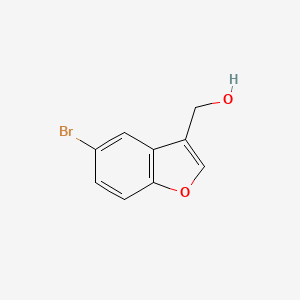
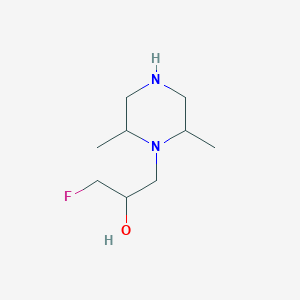
![3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)
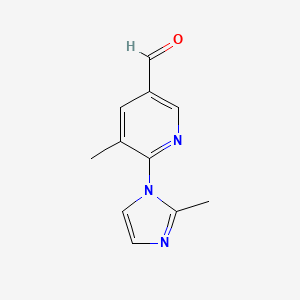
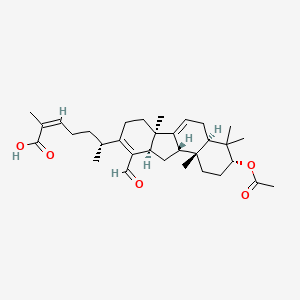

![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)


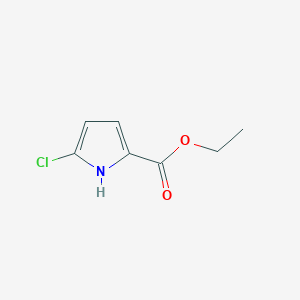
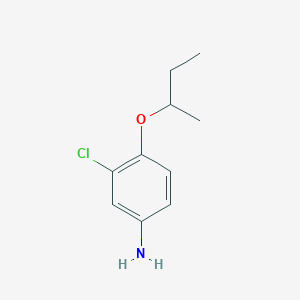
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
